REACTION_CXSMILES
|
CC([N:5]([CH2:9][C:10]1[C:11](=[O:21])[NH:12][C:13]([CH:17]2[CH2:20][CH2:19][CH2:18]2)=[CH:14][C:15]=1[CH3:16])C(=O)[O-])(C)C.[ClH:22]>>[NH2:5][CH2:9][C:10]1[C:11](=[O:21])[NH:12][C:13]([CH:17]2[CH2:18][CH2:19][CH2:20]2)=[CH:14][C:15]=1[CH3:16].[ClH:22]
|
Name
|
1,1-dimethylethyl[(6-cyclobutyl-4-methyl-2-oxo-1,2-dihydro-3pyridinyl)methyl]carbamate
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)N(C([O-])=O)CC=1C(NC(=CC1C)C1CCC1)=O
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(NC(=CC1C)C1CCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |